molecular formula C9H17N3 B2706348 N-(2-Cyclohex-1-enyl-ethyl)-methanetriamine CAS No. 72357-64-3

N-(2-Cyclohex-1-enyl-ethyl)-methanetriamine

Cat. No. B2706348
CAS RN: 72357-64-3
M. Wt: 167.256
InChI Key: AWOVQHNMFOXPEX-UHFFFAOYSA-N
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Description

“N-(2-Cyclohex-1-enyl-ethyl)-methanetriamine” is a compound that likely contains a cyclohexene ring attached to an ethyl group, which is then attached to a methanetriamine group. Methanetriamine is a type of amine that has one carbon atom and three amine groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a cyclohexene ring, an ethyl group, and a methanetriamine group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

As an amine, this compound would likely participate in reactions characteristic of amines, such as acid-base reactions, alkylation, and acylation. The presence of the cyclohexene ring could also allow for reactions characteristic of alkenes, such as addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its amine and alkene functional groups. For example, it might have a higher boiling point than similar-sized molecules without these functional groups due to the ability of amines to form hydrogen bonds .

Scientific Research Applications

Synthesis and Structural Characterization

The compound’s synthesis and structural characterization are essential for understanding its properties. Researchers have confirmed the crystal structure of N-[2-(cyclohex-1-en-1-yl)ethyl]guanidine through single-crystal X-ray diffraction analysis . This information provides insights into its molecular geometry and intermolecular interactions.

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. Amines can act as bases or nucleophiles in chemical reactions, and the cyclohexene ring could potentially participate in π-π interactions .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as organic synthesis or medicinal chemistry. Studies could also be conducted to determine its physical and chemical properties, safety profile, and mechanism of action .

properties

IUPAC Name

2-[2-(cyclohexen-1-yl)ethyl]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c10-9(11)12-7-6-8-4-2-1-3-5-8/h4H,1-3,5-7H2,(H4,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOVQHNMFOXPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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